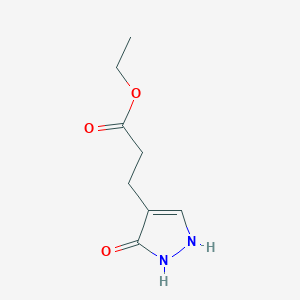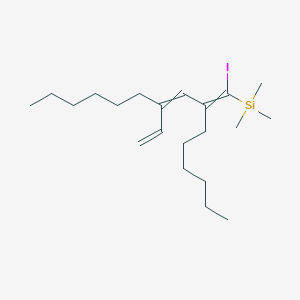
7-Formyloct-7-en-1-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Formyloct-7-en-1-yl benzoate is an organic compound characterized by the presence of a benzoate ester linked to a formyloctenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Formyloct-7-en-1-yl benzoate typically involves the esterification of 7-formyloct-7-en-1-ol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Formyloct-7-en-1-yl benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: 7-Carboxyoct-7-en-1-yl benzoate
Reduction: 7-Hydroxyoct-7-en-1-yl benzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
7-Formyloct-7-en-1-yl benzoate has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 7-Formyloct-7-en-1-yl benzoate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, while the benzoate ester can participate in ester hydrolysis and transesterification reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Benzyl benzoate: Used as a topical treatment for scabies and lice.
Phenyl benzoate: Known for its use in organic synthesis and as a plasticizer.
Methyl benzoate: Commonly used as a fragrance and flavoring agent.
Uniqueness: 7-Formyloct-7-en-1-yl benzoate is unique due to its formyloctenyl chain, which imparts distinct chemical and physical properties compared to other benzoate esters. This structural feature allows for specific interactions and applications that are not observed with other similar compounds.
Eigenschaften
CAS-Nummer |
832688-88-7 |
|---|---|
Molekularformel |
C16H20O3 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
7-formyloct-7-enyl benzoate |
InChI |
InChI=1S/C16H20O3/c1-14(13-17)9-5-2-3-8-12-19-16(18)15-10-6-4-7-11-15/h4,6-7,10-11,13H,1-3,5,8-9,12H2 |
InChI-Schlüssel |
BFOZDDMFOOVNBO-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CCCCCCOC(=O)C1=CC=CC=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[5-(Methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14214063.png)

![2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B14214079.png)


![1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14214082.png)
![4-[(Pyrimidin-5-yl)ethynyl]benzonitrile](/img/structure/B14214086.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl-](/img/structure/B14214109.png)

![1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol](/img/structure/B14214125.png)
![3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL](/img/structure/B14214129.png)
